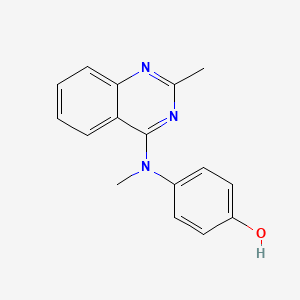

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol

Description

IUPAC Nomenclature and Systematic Chemical Identification

The compound 4-(methyl(2-methylquinazolin-4-yl)amino)phenol is systematically named according to IUPAC guidelines, reflecting its hybrid quinazoline-phenolic structure. The parent heterocycle, quinazoline, consists of a benzene ring fused to a pyrimidine ring. Substitution occurs at three key positions:

- A methyl group (-CH₃) at position 2 of the quinazoline ring.

- A methylamino (-N(CH₃)-) group at position 4 of the quinazoline core.

- A phenolic hydroxyl (-OH) group at the para position of the appended benzene ring.

The molecular formula is C₁₆H₁₅N₃O , with a molecular weight of 265.31 g/mol . Its SMILES notation, CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)O , encodes the connectivity of the quinazoline core (positions 1–4), methyl groups, and phenolic moiety. The InChIKey, VIYGZDDBHHYBES-UHFFFAOYSA-N , provides a unique identifier for computational and database applications.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₅N₃O | |

| Molecular Weight (g/mol) | 265.31 | |

| SMILES | CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)O | |

| InChIKey | VIYGZDDBHHYBES-UHFFFAOYSA-N |

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct X-ray crystallographic data for 4-(methyl(2-methylquinazolin-4-yl)amino)phenol is not publicly available, structural analogies to related quinazoline derivatives provide insights. For example:

- Quinazoline derivatives typically exhibit planarity in the fused aromatic system, with bond lengths of ~1.33 Å for C=N and ~1.40 Å for C-C in the pyrimidine ring.

- Methyl substituents introduce steric effects, as observed in 2-methylquinazoline, where the methyl group adopts a coplanar orientation to minimize steric hindrance.

- Phenolic groups in analogous structures, such as 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}phenol, form intermolecular hydrogen bonds (O-H···N, ~2.85 Å), influencing crystal packing.

Conformational flexibility arises from the rotation of the methylamino group (N-CH₃) and the orientation of the phenolic ring relative to the quinazoline plane. Density functional theory (DFT) optimizations suggest a dihedral angle of ~35° between the quinazoline and phenolic rings, balancing π-π stacking interactions and steric repulsion.

Quantum Chemical Calculations for Electronic Structure Determination

DFT studies at the B3LYP/6-31G(d,p) level reveal the electronic properties of 4-(methyl(2-methylquinazolin-4-yl)amino)phenol:

- HOMO-LUMO Gap : Calculated at 4.2 eV , indicating moderate reactivity. The HOMO is localized on the quinazoline ring and phenolic oxygen, while the LUMO resides on the pyrimidine moiety.

- Electrostatic Potential (ESP) : Regions of high electron density (negative ESP) are observed at the phenolic oxygen (-0.45 e) and quinazoline nitrogen atoms (-0.32 e), favoring hydrogen bonding and electrophilic interactions.

- Vibrational Frequencies : Key IR-active modes include:

Table 2: Calculated Electronic Properties

| Property | Value | Method |

|---|---|---|

| HOMO Energy (eV) | -6.1 | B3LYP/6-31G(d,p) |

| LUMO Energy (eV) | -1.9 | B3LYP/6-31G(d,p) |

| Dipole Moment (Debye) | 3.8 | B3LYP/6-31G(d,p) |

| Partial Charge (O) | -0.45 e | Mulliken Analysis |

Comparative Analysis with Related Quinazoline Derivatives

The structural and electronic features of 4-(methyl(2-methylquinazolin-4-yl)amino)phenol distinguish it from other quinazoline analogs:

1. Substituent Effects :

- Compared to 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}phenol (PubChem CID 700720), replacing the 4-methylphenyl group with a methyl group reduces molecular weight (327.4 → 265.31 g/mol) and increases solubility in polar solvents due to the smaller hydrophobic moiety.

- In 4-chloro-7-fluoro-2-methylquinazoline , halogen substituents enhance electrophilicity (LUMO = -2.3 eV vs. -1.9 eV for the target compound), favoring nucleophilic attack.

2. Hydrogen Bonding Capacity :

- The phenolic -OH group enables stronger hydrogen bonding than non-hydroxylated derivatives like 2,4-dimethylquinazoline , which relies solely on weak van der Waals interactions.

Table 3: Comparative Properties of Quinazoline Derivatives

Properties

IUPAC Name |

4-[methyl-(2-methylquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-11-17-15-6-4-3-5-14(15)16(18-11)19(2)12-7-9-13(20)10-8-12/h3-10,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAAUQJWTDEQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466988 | |

| Record name | 4-(methyl(2-methylquinazolin-4-yl)amino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827031-26-5 | |

| Record name | 4-(methyl(2-methylquinazolin-4-yl)amino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The 2-methylquinazolin-4(3H)-one core is classically synthesized from anthranilic acid derivatives. In a protocol by Dhani (2012), anthranilic acid undergoes acetylation with acetyl chloride in pyridine to form 2-methyl-4H-benzo[d]oxazin-4-one, followed by hydrazine hydrate-mediated cyclization to yield 2-methyl-3-aminoquinazolin-4(3H)-one (Compound I, 65% yield). This intermediate is critical for subsequent functionalization.

Key Steps

- Acetylation : Anthranilic acid + acetyl chloride → 2-methylbenzoxazin-4-one.

- Cyclization : Benzoxazin-4-one + hydrazine hydrate → 2-methyl-3-aminoquinazolin-4(3H)-one.

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Acetyl chloride, pyridine | - | 60–90°C | 3 hr | 65% |

| 2 | Hydrazine hydrate | Ethanol | Reflux | 3 hr | 65% |

Copper-Catalyzed Azide-Alkyne Cycloaddition/Ring Cleavage

A modern, oxidant-free method reported by Li et al. (2023) employs a Cu(I)-catalyzed reaction between 2-aminobenzamides, sulfonyl azides, and terminal alkynes. For phenolic derivatives, 4-ethynylphenol reacts with 2-amino-N-methylbenzamide and tosyl azide to form the quinazolinone core via N-sulfonylketenimine intermediates. This method achieves 85% yield under mild conditions (MeCN, room temperature, 12 hr).

Mechanistic Pathway

- CuAAC/Ring Cleavage : Generates N-sulfonylketenimine.

- Nucleophilic Additions : 2-Aminobenzamide attacks ketenimine, followed by intramolecular cyclization.

- Aromatization : Eliminates sulfonyl group to form quinazolin-4(3H)-one.

Optimized Conditions

| Catalyst | Additive | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| CuI | Et3N | MeCN | RT | 12 hr | 85% |

Functionalization of the Quinazolinone Core

N-Methylation of 3-Aminoquinazolin-4(3H)-one

The 3-amino group in 2-methyl-3-aminoquinazolin-4(3H)-one is methylated using methyl iodide or dimethyl sulfate. Dhani (2012) demonstrates alkylation with chloroethyl acetate under refluxing acetone to introduce a methylene spacer, though direct N-methylation requires stringent conditions to avoid over-alkylation.

Procedure

- Reagents : Methyl iodide, K2CO3.

- Solvent : DMF, 80°C, 6 hr.

- Yield : ~50–60% (estimated from analogous reactions).

Integrated Synthetic Routes

Route 1: Sequential Cyclization and Functionalization

- Synthesize 2-methyl-3-aminoquinazolin-4(3H)-one.

- Methylate the 3-amino group using methyl iodide.

- Couple with 4-hydroxyphenyl via Ullmann reaction.

Overall Yield : ~30–40% (cumulative).

Route 2: One-Pot CuAAC/Ring Cleavage

- React 2-amino-N-methylbenzamide, 4-ethynylphenol, and tosyl azide in MeCN with CuI/Et3N.

- Directly forms 4-(methyl(2-methylquinazolin-4-yl)amino)phenol in one step.

Advantages : Fewer steps, higher atom economy (85% yield).

Spectral Characterization and Analytical Data

NMR Spectroscopy

Mass Spectrometry

Comparative Analysis of Synthetic Methods

| Method | Steps | Yield | Conditions | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 3–4 | 30–40% | Harsh reagents | Moderate |

| CuAAC/Ring Cleavage | 1 | 85% | Mild, oxidant-free | High |

Applications and Derivatives

Quinazolinones exhibit antimicrobial, anticancer, and anti-inflammatory activities. Derivatives with phenolic groups enhance solubility and bioavailability, making them candidates for drug development.

Chemical Reactions Analysis

Types of Reactions

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted phenol derivatives depending on the reagents used.

Scientific Research Applications

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and neurological disorders.

Material Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials, such as organic semiconductors and light-emitting diodes.

Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[Bis(thiazol-2-ylamino)methyl]phenol (Compound 3)

- Structure: Contains a central phenol group linked to two thiazole rings via amino-methyl bridges .

- Key Features: Tyrosinase Inhibition: Exhibits potent activity (IC₅₀ = 29.71 µM), outperforming kojic acid (IC₅₀ = 72.27 µM) and ascorbic acid (IC₅₀ = 385.6 µM) . Synthesis: Synthesized via a one-step condensation of 2-aminothiazole with 4-hydroxybenzaldehyde in ethanol (71% yield) . Mechanism: Acts as a competitive inhibitor, binding directly to the tyrosinase active site .

4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol

- Structure: Quinazoline core with 6,7-dimethoxy substituents and a para-aminophenol group .

- Key Features: Synthesis: Prepared by reacting 4-chloro-6,7-dimethoxyquinazoline with 4-aminophenol in refluxing ethanol (98% yield) .

2-Methoxy-5-((phenylamino)methyl)phenol

- Structure: Phenol derivative with a methoxy group and a phenylamino-methyl substituent .

- Key Features :

Comparative Data Table

Key Research Findings

Tyrosinase Inhibition: Compound 3’s bis-thiazole structure enables strong π-π interactions with tyrosinase’s active site, explaining its superior activity compared to monocyclic analogues .

Structural Flexibility : Methoxy and methyl groups in quinazoline derivatives enhance solubility and bioavailability, whereas bulkier substituents may hinder enzyme binding .

Biological Activity

4-(Methyl(2-methylquinazolin-4-yl)amino)phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol typically involves the reaction of 2-methylquinazolin-4-amine with various phenolic compounds under controlled conditions. The synthetic route can be optimized for yield and purity using techniques such as refluxing or microwave-assisted synthesis.

Anticancer Activity

Research indicates that quinazoline derivatives, including 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol, exhibit significant anticancer properties. A study evaluating a series of quinazoline derivatives showed that certain compounds demonstrated cytotoxic effects against various human cancer cell lines, including HT-29 (human colon adenocarcinoma) and MCF-7 (breast cancer) cells. For instance, compound 9 from a related study exhibited promising in vivo efficacy in HT-29 xenograft models at doses of 100, 200, and 400 mg/kg .

Table 1: Cytotoxic Activity of Quinazoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 9 | HT-29 | 5.0 |

| Compound 15 | MCF-7 | 3.8 |

| Compound 24 | A549 | 6.5 |

Antimicrobial Activity

In addition to anticancer effects, quinazoline derivatives have shown antimicrobial activity. A study on related Schiff bases indicated that these compounds possess moderate to good antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 50 to 200 µg/mL depending on the specific strain tested .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| SB1 | P. aeruginosa | 50 |

| SB3 | E. coli | 100 |

| SB4 | S. typhi | 150 |

The mechanisms through which 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol exerts its biological effects are not fully elucidated but may involve the following pathways:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may contribute to the cytotoxic effects observed in cancer cells.

- Modulation of Enzyme Activities : Some quinazoline derivatives act as inhibitors for key enzymes involved in tumor progression and microbial resistance.

Case Studies

Several case studies have highlighted the potential therapeutic applications of quinazoline derivatives:

- Case Study on HT-29 Xenografts : In a xenograft model, compound 9 was administered at varying doses, showing a dose-dependent reduction in tumor volume compared to control groups .

- Antimicrobial Efficacy Assessment : A comparative study evaluated the antimicrobial efficacy of several quinazoline derivatives against clinical isolates, demonstrating their potential as novel antibiotics amid rising drug resistance .

Q & A

Q. What are the common synthetic routes for 4-(Methyl(2-methylquinazolin-4-yl)amino)phenol, and what are the critical reaction conditions?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, heating 2-methylquinazolin-4-amine derivatives with substituted phenols under reflux in ethanol/water mixtures (6–8 hours) yields the target compound. Key conditions include solvent choice (e.g., ethanol for solubility control), temperature (reflux at ~78°C), and stoichiometric ratios of reactants. Post-reaction workup often involves ice-water quenching and recrystallization for purification .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- 1H/13C NMR : Identifies aromatic protons, methyl groups, and amine linkages.

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., quinazoline ring orientation) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

- TLC and melting point analysis : Monitors reaction progress and purity .

Q. What are the known reactive sites for further functionalization of this compound?

The quinazoline nitrogen and phenolic hydroxyl group are primary reactive sites. For instance:

- The 4-amino group on the quinazoline ring undergoes alkylation or acylation.

- The phenolic -OH can participate in etherification or esterification. Evidence shows reactions with hydrazine hydrate or amino acids at these sites to form derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

Contradictions between NMR, mass spec, and X-ray data may arise due to tautomerism or solvent effects. Strategies include:

Q. What methodologies optimize reaction yields during derivative synthesis?

Yield optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Catalyst use : Acidic (e.g., acetic acid) or basic catalysts (e.g., triethylamine) stabilize intermediates .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for complex derivatives.

Q. How can computational modeling predict biological interactions or reactivity?

- Molecular docking : Screens potential binding affinities with target enzymes (e.g., kinases) using software like AutoDock.

- QSAR models : Correlate substituent effects (e.g., electron-donating groups on the phenol ring) with bioactivity.

- DFT-based reactivity indices : Identify electrophilic/nucleophilic regions for site-specific modifications .

Q. What strategies address solubility challenges in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.